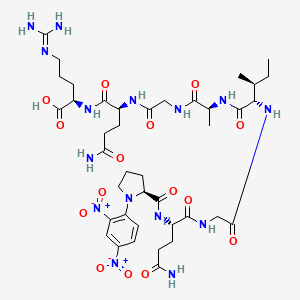
2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
Übersicht
Beschreibung
2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7ClO4 and a molecular weight of 238.63 . Its IUPAC name is 2-chloro-8-hydroxy-6-methoxynaphthoquinone . It is used for research purposes.
Molecular Structure Analysis
The InChI code for 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione is 1S/C11H7ClO4/c1-16-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 .Wissenschaftliche Forschungsanwendungen
Fluorescent Hydroxyl Naphthalene-1,4-dione Derivatives
An efficient synthesis method for fluorescent hydroxyl naphthalene-1,4-dione derivatives involves a one-pot, three-component reaction. This process, catalyzed by InCl3 in water, yields products that emit green light (546-560 nm) in solution, highlighting potential applications in fluorescence-based research and technologies (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Synthesis of 2-Methoxynaphthalene
2-Methoxynaphthalene, synthesized through the methylation of 2-naphthol, serves as an intermediate in producing naproxen, a widely used drug. This synthesis, using dimethyl carbonate as a greener methylation agent, underlines the compound's relevance in medicinal chemistry (Yadav & Salunke, 2013).
Mannich Bases from Lawsone
Lawsone, or 2-hydroxynaphthalene-1,4-dione, is the foundation for synthesizing aminomethylnaphthoquinone Mannich bases and their metal complexes. These compounds exhibit significant biological properties, suggesting potential applications in developing therapeutic agents (Olyaei, Sadeghpour, & Khalaj, 2020).
Naphthoquinones from Aloe secundiflora
Research on Aloe secundiflora roots led to the isolation of new naphthoquinones with antimicrobial properties, indicating the potential of hydroxynaphthalene-1,4-dione derivatives in drug discovery and natural product chemistry (Induli et al., 2012).
Dye-Sensitized Solar Cells
Studies on the geometries, electronic structures, and UV-Vis spectra of hydroxynaphthalene-1,4-dione derivatives, such as henna1 and henna2, highlight their potential as dye sensitizers for solar cells. This application showcases the compound's role in renewable energy technologies (Mohr et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of 1,4-naphthoquinones, which have been found to exhibit diverse biological properties and interact with various intracellular molecular targets .
Mode of Action
1,4-naphthoquinones, in general, are known to undergo reduction, oxidation, and addition of o-, n-, and s-nucleophiles . These reactions can lead to various changes in the cellular environment, affecting the function of their targets .
Biochemical Pathways
1,4-naphthoquinones have been found to influence several biological activities, including anti-inflammatory, antimicrobial, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
1,4-naphthoquinones have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . They have also been found to play a role in protecting against neurodegenerative diseases .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-16-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWFJADWPVYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327039 | |
| Record name | 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65120-69-6 | |
| Record name | 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















